多花黄精多糖E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

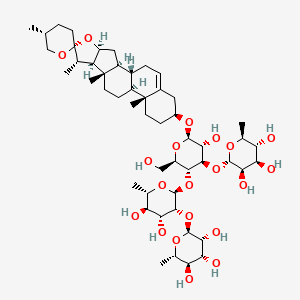

The compound “(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a spirocyclic structure

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

Target of Action

Polyphyllin E, a major constituent in Rhizoma Paridis, has been found to target various cellular components. It has been reported to interact with the AKT/NF-κB signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion .

Mode of Action

Polyphyllin E inhibits the proliferation of cancer cells by down-regulating the AKT/NF-κB pathway . This interaction results in the inhibition of matrix metalloproteinases, specifically MMP2 and MMP9 . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Biochemical Pathways

Polyphyllin E affects several biochemical pathways. It has been found to inhibit the AKT/NF-κB signaling pathway , which is involved in various cellular processes, including cell survival, proliferation, and migration . Additionally, it has been suggested that Polyphyllin E may also affect the PI3K/SREBP-1/SCD1 axis , which is involved in lipid metabolism and has been implicated in cancer progression .

Pharmacokinetics

The pharmacokinetics of Polyphyllin E have been studied in rats . After oral administration, the bioavailability of Polyphyllin E was found to be less than 1% . This low bioavailability may be partly due to hydrolysis by intestinal flora . The compound was found to be predominantly distributed in the liver and lungs .

Result of Action

The action of Polyphyllin E results in marked cell death, particularly in cancer cells . It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells . Additionally, low-dose Polyphyllin E could also inhibit the motility and invasion of ovarian cancer cells .

Action Environment

Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater, and food safety can all play a role

生化分析

Biochemical Properties

Polyphyllin E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit matrix metalloproteinases, specifically MMP2 and MMP9 .

Cellular Effects

Polyphyllin E has profound effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells, causing marked cell death . Additionally, low-dose Polyphyllin E could also inhibit motility and invasion of ovarian cancer cells .

Molecular Mechanism

Polyphyllin E exerts its effects at the molecular level through various mechanisms. It inhibits matrix metalloproteinases via the AKT–nuclear factor kappa B (AKT/NF-κB) signaling pathway . This inhibition leads to a decrease in the proliferation of ovarian cancer cells.

Transport and Distribution

Polyphyllin E is transported and distributed within cells and tissues. It has been found to be predominantly distributed in the liver and lungs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of spirocyclic structures. Common reagents used in these reactions include protecting groups such as acetals and silyl ethers, as well as glycosyl donors and acceptors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production process.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as tosyl chloride (TsCl) for forming tosylates, followed by nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

相似化合物的比较

Similar Compounds

- **(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-

生物活性

The compound identified as (2S,3R,4R,5R,6S)-2 is a complex glycoside with multiple hydroxyl groups and a unique spirocyclic structure. It is derived from various natural sources and exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C55H68O32 with a molecular weight of approximately 1220 g/mol. The intricate structure includes multiple sugar moieties and hydroxyl groups that contribute to its biological properties.

Antioxidant Properties

Research indicates that the compound possesses notable antioxidant activity . It has been shown to reduce oxidative stress in various cell types. For instance:

- In a study involving rat primary astrocytes, the compound upregulated the Nrf2/ARE signaling pathway leading to enhanced antioxidant responses .

Neuroprotective Effects

The compound has demonstrated potential in neuroprotection :

- In animal models of sleep deprivation-induced cognitive impairment, it was found to mitigate oxidative damage in the cortex and hippocampus . This suggests its utility in neurodegenerative diseases.

Anti-inflammatory Activity

Studies have highlighted the compound's ability to modulate inflammatory responses:

- It inhibited the production of pro-inflammatory cytokines in vitro and in vivo models . This activity is crucial for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties :

- It exhibited activity against various bacterial strains and fungi. This suggests potential applications in treating infections or as a preservative in food products .

Case Studies

The biological activities of this compound are attributed to its structural features:

- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals.

- Glycosidic Linkages : These contribute to its solubility and interaction with biological membranes.

- Spirocyclic Structure : This unique feature may influence its binding affinity to various biological targets.

属性

CAS 编号 |

76296-73-6 |

|---|---|

分子式 |

C51H82O20 |

分子量 |

1015.2 g/mol |

IUPAC 名称 |

2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-47-41(61)43(69-45-39(59)36(56)33(53)22(3)63-45)42(31(18-52)67-47)68-48-44(38(58)35(55)24(5)65-48)70-46-40(60)37(57)34(54)23(4)64-46/h8,20-24,26-48,52-61H,9-19H2,1-7H3 |

InChI 键 |

SPDRGXNPOLRBGD-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。